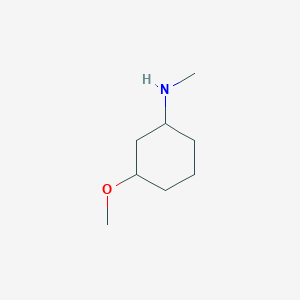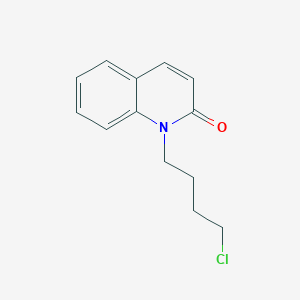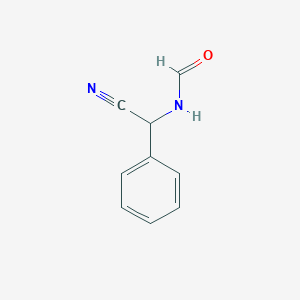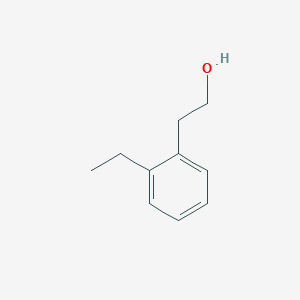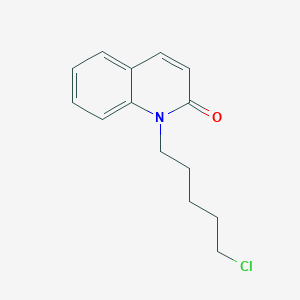
1-(5-chloropentyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropentyl)-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropentyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with quinoline-2-one as the core structure.
Alkylation Reaction: The quinoline-2-one undergoes an alkylation reaction with 5-chloropentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 1-(5-Chloropentyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentyl side chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dihydroquinoline derivatives.
科学研究应用
1-(5-Chloropentyl)-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studying the biological activity of quinoline derivatives and their interactions with various biological targets.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinoline-based compounds.
Industrial Applications: The compound’s derivatives may find use in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 1-(5-chloropentyl)-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and 5-chloropentyl side chain. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA)
Uniqueness: 1-(5-Chloropentyl)-1H-quinolin-2-one is unique due to its specific structural features, such as the 5-chloropentyl side chain, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable candidate for further research and development.
属性
IUPAC Name |
1-(5-chloropentyl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-10-4-1-5-11-16-13-7-3-2-6-12(13)8-9-14(16)17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPOCQLBLVPJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
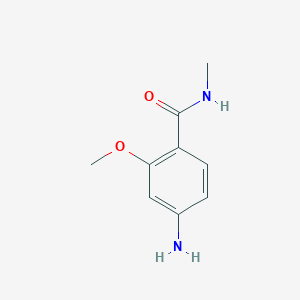
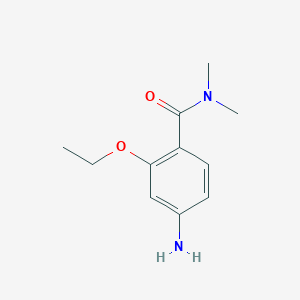
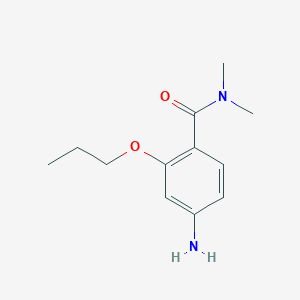
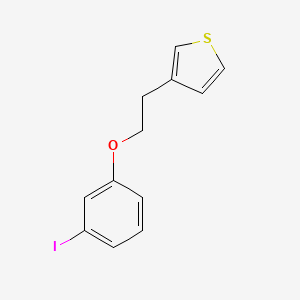
![N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894170.png)
![N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894177.png)

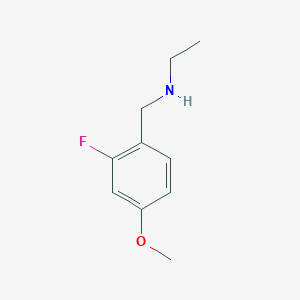
![2-[3-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B7894193.png)

